molecular formula C20H25N3O3 B11075255 (3E)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2,4-dioxo-4-(piperidin-1-yl)butanamide

(3E)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2,4-dioxo-4-(piperidin-1-yl)butanamide

Cat. No.: B11075255
M. Wt: 355.4 g/mol
InChI Key: AGGDWTYRYQUEAW-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2,4-DIOXO-4-PIPERIDINOBUTANAMIDE is a complex organic compound with a unique structure that combines elements of isoquinoline and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2,4-DIOXO-4-PIPERIDINOBUTANAMIDE typically involves multiple steps. One common method involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2,4-DIOXO-4-PIPERIDINOBUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, can significantly affect the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2,4-DIOXO-4-PIPERIDINOBUTANAMIDE exerts its effects involves interactions with various molecular targets and pathways. For example, it can cause a loss in mitochondrial membrane potential, activate caspase-9 and -3, and cleave PARP-1, leading to apoptosis . These interactions highlight its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-[3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-2,4-DIOXO-4-PIPERIDINOBUTANAMIDE apart is its unique combination of isoquinoline and piperidine structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

(Z)-3-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-hydroxy-4-oxo-4-piperidin-1-ylbut-2-enamide

InChI

InChI=1S/C20H25N3O3/c1-20(2)12-13-8-4-5-9-14(13)16(22-20)15(17(24)18(21)25)19(26)23-10-6-3-7-11-23/h4-5,8-9,24H,3,6-7,10-12H2,1-2H3,(H2,21,25)/b17-15-

InChI Key

AGGDWTYRYQUEAW-ICFOKQHNSA-N

Isomeric SMILES

CC1(CC2=CC=CC=C2C(=N1)/C(=C(\C(=O)N)/O)/C(=O)N3CCCCC3)C

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)C(=C(C(=O)N)O)C(=O)N3CCCCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.